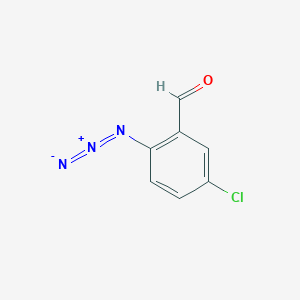

2-Azido-5-chlorobenzaldehyde

Description

Contextual Significance within o-Azidobenzaldehyde Chemistry

2-Azido-5-chlorobenzaldehyde belongs to the class of ortho-azidobenzaldehydes, which are recognized as valuable precursors in synthetic organic chemistry. The reactivity of these compounds is dominated by the interplay between the ortho-positioned azide (B81097) and aldehyde groups. This arrangement is particularly conducive to intramolecular reactions, leading to the formation of various fused heterocyclic systems.

The presence of a chlorine atom at the 5-position of the benzene (B151609) ring in this compound significantly influences its reactivity. Electron-withdrawing groups, such as chlorine, can impact the electronic properties of the aromatic ring and the adjacent functional groups. This substitution can affect reaction rates and yields in synthetic sequences. For instance, in the synthesis of quinolines, the presence of an electron-withdrawing group on the o-azidobenzaldehyde ring has been observed to influence the efficiency of the cyclization step. nih.gov

Role as a Versatile Synthetic Intermediate

The primary utility of this compound lies in its function as a versatile intermediate for the synthesis of a range of heterocyclic compounds, most notably quinolines. Quinolines are a prominent structural motif in numerous pharmaceuticals, agrochemicals, and functional materials.

A key synthetic strategy employing o-azidobenzaldehydes, including the 5-chloro substituted derivative, is the construction of the quinoline (B57606) core through a domino reaction sequence. This typically involves a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction. nih.gov

The general sequence can be outlined as follows:

Knoevenagel Condensation: this compound reacts with an active methylene (B1212753) compound in the presence of a base. This step forms a new carbon-carbon double bond.

Intramolecular Aza-Wittig Reaction: The azide group in the intermediate product then undergoes an intramolecular reaction with a phosphine (B1218219) reagent to form an iminophosphorane. This intermediate subsequently reacts with the carbonyl group from the Knoevenagel product, leading to ring closure and the formation of the quinoline ring system.

The versatility of this approach allows for the introduction of a wide range of substituents onto the final quinoline product, depending on the choice of the active methylene compound used in the Knoevenagel condensation.

While specific research detailing the reaction yields for this compound is not extensively documented in publicly available literature, the general reactivity of substituted o-azidobenzaldehydes in the synthesis of 3-sulfonylquinolines provides valuable insight. The following table presents representative yields for this reaction with various substituted o-azidobenzaldehydes, illustrating the impact of different substituents on the efficiency of the quinoline formation.

Table 1: Synthesis of 3-Sulfonylquinolines from Substituted o-Azidobenzaldehydes

| o-Azidobenzaldehyde Derivative | Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-Azidobenzaldehyde (B97285) | N-Benzyl-2-tosylacetamide | N-Benzyl-3-tosylquinolin-2-amine | 85 |

| 5-Bromo-2-azidobenzaldehyde | N-Benzyl-2-tosylacetamide | N-Benzyl-6-bromo-3-tosylquinolin-2-amine | 78 |

| 5-Nitro-2-azidobenzaldehyde | N-Benzyl-2-tosylacetamide | N-Benzyl-6-nitro-3-tosylquinolin-2-amine | 45 |

This data is representative of the reactivity of substituted o-azidobenzaldehydes in the synthesis of quinolines and is sourced from a study by Kalinin, et al. (2023). nih.gov

The data suggests that electron-donating groups (like methoxy) can enhance the yield, while strong electron-withdrawing groups (like nitro) may decrease it. The chloro group in this compound, being moderately electron-withdrawing, is expected to result in good to moderate yields in similar transformations, making it a valuable and predictable synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4ClN3O |

|---|---|

Molecular Weight |

181.58 g/mol |

IUPAC Name |

2-azido-5-chlorobenzaldehyde |

InChI |

InChI=1S/C7H4ClN3O/c8-6-1-2-7(10-11-9)5(3-6)4-12/h1-4H |

InChI Key |

JHIYHTFZZYEQOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)N=[N+]=[N-] |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 2 Azido 5 Chlorobenzaldehyde

Transformations Involving the Azido (B1232118) Functionality

The azido group (-N₃) is the most reactive site in 2-azido-5-chlorobenzaldehyde for a wide range of chemical transformations. Its ability to release dinitrogen gas (N₂) provides a strong thermodynamic driving force for many reactions. Key transformations include cycloadditions, where it acts as a 1,3-dipole, and reactions with phosphines, which lead to iminophosphorane intermediates.

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone reaction of azides, reacting with dipolarophiles like alkynes to form five-membered heterocyclic rings, specifically 1,2,3-triazoles. nih.govwikipedia.org This reaction can be performed under thermal conditions, but often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.orgorganic-chemistry.org To overcome these limitations, catalyzed and strain-promoted versions have been developed that offer high regioselectivity and milder reaction conditions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click reaction," renowned for its reliability, high yield, and exceptional regioselectivity. wikipedia.orgorganic-chemistry.orgbioclone.net Unlike the thermal Huisgen cycloaddition, the CuAAC reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer when reacting with terminal alkynes. nih.gov

The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates. wikipedia.orgnih.gov The reaction is typically catalyzed by a Cu(I) salt, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov

Key Mechanistic Steps:

Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) species, facilitated by a base, to form a copper acetylide. The coordination to copper significantly increases the acidity of the alkyne's terminal proton. wikipedia.org

Coordination and Cyclization: The organic azide (B81097), such as this compound, coordinates to the copper acetylide. A subsequent cyclization step forms a six-membered copper-containing ring (a cuprate-triazolide).

Protonolysis: The copper-triazolyl intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating a Cu(I) species for the next catalytic cycle. wikipedia.org

The presence of the electron-withdrawing chloro and aldehyde groups on the phenyl ring of this compound can influence the reaction kinetics. Aryl azides bearing electron-withdrawing groups are known to react effectively in CuAAC reactions. rsc.org Ligands are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov

In contrast, ruthenium catalysts, such as [Cp*RuCl] complexes, can also catalyze azide-alkyne cycloadditions but with opposite regioselectivity, yielding 1,5-disubstituted triazoles. wikipedia.orgorganic-chemistry.orgacs.org This alternative pathway proceeds through a ruthenacycle intermediate formed by oxidative coupling. organic-chemistry.org

Table 1: Comparison of Azide-Alkyne Cycloaddition Methods

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|---|

| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.org | Exclusively 1,4-isomer (with terminal alkynes) nih.gov | Predominantly 1,5-isomer wikipedia.orgacs.org |

| Reaction Conditions | High temperatures wikipedia.org | Room temperature, often in aqueous solutions wikipedia.orgorganic-chemistry.org | Elevated temperatures (60-110 °C) acs.org |

| Substrate Scope | Terminal & Internal Alkynes | Primarily Terminal Alkynes wikipedia.org | Terminal & Internal Alkynes wikipedia.orgorganic-chemistry.org |

| Mechanism | Concerted [3+2] Cycloaddition nih.gov | Stepwise, via copper acetylide wikipedia.org | Stepwise, via ruthenacycle organic-chemistry.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst, thereby avoiding potential cytotoxicity issues in biological systems. rsc.orgnih.gov The reaction relies on the high reactivity of a strained cyclooctyne (B158145), which undergoes a [3+2] cycloaddition with an azide at room temperature. rsc.orgnih.gov

The driving force for the reaction is the relief of ring strain in the cyclooctyne upon forming the triazole ring. Various cyclooctyne derivatives, such as bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO), have been developed to enhance reaction kinetics. nih.gov The reaction of this compound in a SPAAC context would involve its azido group reacting with a strained alkyne.

DFT calculations have shown that these reactions often proceed through an asynchronous, inverse-electron demand pathway. scm.com The electronic nature of the azide influences the reaction rate; electron-deficient azides, like this compound, can exhibit accelerated reaction rates with strained alkynes. scm.com Secondary interactions can also enhance the rate and control the regioselectivity of the cycloaddition. rsc.org

When the azide and alkyne functionalities are present within the same molecule, an Intramolecular Azide-Alkyne Cycloaddition (IAAC) can occur to form fused tricyclic triazole systems. nih.gov For a derivative of this compound, this would require tethering an alkyne-containing chain to the molecule, for example, by reacting the aldehyde group.

The dynamics of IAAC are governed by the length and flexibility of the tether connecting the two reactive groups, which affects the pre-organization of the molecule for the cycloaddition. These reactions are often highly efficient for forming 5- and 6-membered rings. Similar intramolecular cycloadditions can also occur between an azide and an alkene, which may lead to triazoline intermediates that can subsequently lose N₂ to form aziridines or imines. nih.gov

The aza-Wittig reaction is a powerful method for forming imines from the reaction of an iminophosphorane with an aldehyde or ketone. wikipedia.orgchem-station.com The key intermediate, the iminophosphorane (or aza-ylide), is typically generated in situ from the reaction of an organic azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). chem-station.commdpi.com This initial step is known as the Staudinger reaction. wikipedia.org

For this compound, this reaction takes on special significance due to the presence of the intramolecular aldehyde group.

Mechanism:

Staudinger Reaction: The phosphine (e.g., PPh₃) attacks the terminal nitrogen of the azido group of this compound. wikipedia.orgorganic-chemistry.org

Formation of Iminophosphorane: This nucleophilic attack leads to a phosphazide (B1677712) intermediate, which readily loses a molecule of N₂ to form a highly reactive iminophosphorane. organic-chemistry.org

Intramolecular Aza-Wittig Cyclization: The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbon of the adjacent aldehyde group. This forms a four-membered oxazaphosphetane intermediate.

Product Formation: The intermediate collapses, eliminating triphenylphosphine oxide (Ph₃P=O) and forming a new carbon-nitrogen double bond, resulting in a fused heterocyclic system, typically a quinazoline (B50416) derivative. mdpi.com

This intramolecular Staudinger/aza-Wittig reaction sequence is a common and efficient strategy for synthesizing quinolines and quinazolines from 2-azidobenzaldehydes. mdpi.com The reaction can be part of a one-pot, multi-component sequence to build molecular complexity rapidly. mdpi.com

Table 2: Key Reactions of 2-Azidobenzaldehyde (B97285) Derivatives

| Starting Material | Reagents | Key Intermediate | Primary Product Type | Ref. |

|---|

The Staudinger reaction is the fundamental transformation that underpins the aza-Wittig reaction. chem-station.com It involves the reaction of an azide with a tertiary phosphine to produce an iminophosphorane. wikipedia.org While this intermediate is often trapped intramolecularly in the case of this compound, it can also be utilized in other contexts.

The high chemoselectivity of the Staudinger reaction makes it a valuable tool in chemical biology, where it is used for bioconjugation in the form of the Staudinger ligation. sigmaaldrich.comnih.gov In this variant, the phosphine reagent contains an electrophilic trap (like an ester) that captures the iminophosphorane intramolecularly to form a stable amide bond. sigmaaldrich.comnih.gov While less common for a simple molecule like this compound, this highlights the versatility of the iminophosphorane intermediate. The stability of the iminophosphorane can be influenced by the electronics of the azide; electron-deficient aryl azides, such as those with perfluoroaryl groups, form more stable iminophosphoranes. nih.gov

Photochemical Reactivity of the Azido Group

The photochemistry of aryl azides is characterized by the facile extrusion of molecular nitrogen (N₂) upon irradiation to generate highly reactive nitrene intermediates. researchgate.net The photolysis of this compound is expected to proceed similarly, yielding a singlet nitrene as the primary decomposition product. researchgate.net This high-energy species can undergo several subsequent reactions, with the intramolecular pathway being particularly significant due to the proximity of the aldehyde group.

Upon formation, the singlet nitrene can react intramolecularly with the adjacent carbonyl group. researchgate.net In a well-documented analogous reaction, the photolysis of 2-azidobenzophenone results in the singlet nitrene inserting into the carbonyl group to yield 3-phenylanthranil. researchgate.net A similar pathway for this compound would lead to the formation of a substituted anthranil (B1196931) (a benzisoxazole derivative).

Furthermore, a small singlet-triplet energy gap allows for efficient intersystem crossing, converting the singlet nitrene into its triplet state. researchgate.netnih.gov The triplet nitrene exhibits different reactivity, often behaving like a diradical. Potential reaction pathways for the triplet nitrene include dimerization to form an azo compound or abstraction of a hydrogen atom from the solvent to yield the corresponding amine (2-amino-5-chlorobenzaldehyde). researchgate.net

| Reactant | Condition | Intermediate | Potential Product(s) | Reaction Pathway |

|---|---|---|---|---|

| This compound | UV Irradiation (Photolysis) | Singlet Aryl Nitrene | 6-Chloroanthranil | Intramolecular Nitrene Insertion into C=O researchgate.net |

| This compound | UV Irradiation (Photolysis) | Triplet Aryl Nitrene | Bis(2-formyl-4-chlorophenyl)diazene | Dimerization researchgate.net |

| This compound | UV Irradiation (Photolysis) in H-donor solvent | Triplet Aryl Nitrene | 2-Amino-5-chlorobenzaldehyde | Hydrogen Abstraction researchgate.net |

Transformations Involving the Aldehyde Functionality

The aldehyde group in this compound is a key site for molecular elaboration through nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, a property enhanced by the electron-withdrawing effects of the ortho-azido and para-chloro substituents. savemyexams.comlibretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. ck12.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which causes the rehybridization of the carbon from sp² to sp³. libretexts.org This initial attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In a subsequent step, this intermediate is typically protonated by an acid or water to yield an alcohol product. libretexts.org

A wide variety of nucleophiles can be added to the aldehyde. For example, the addition of hydrogen cyanide (HCN) results in a cyanohydrin, a reaction that is significant in organic synthesis as it extends the carbon chain by one. savemyexams.com Similarly, alcohols add to form hemiacetals, and organometallic reagents like Grignard reagents add to produce secondary alcohols.

| Nucleophile | Intermediate | Final Product Type |

|---|---|---|

| Cyanide (:C≡N⁻) | Tetrahedral Cyanohydrin Alkoxide | Cyanohydrin |

| Alcohol (R-OH) | Tetrahedral Alkoxide | Hemiacetal |

| Primary Amine (R-NH₂) | Hemiaminal | Imine (after dehydration) |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| Hydride (:H⁻ from NaBH₄) | Tetrahedral Alkoxide | Primary Alcohol |

Condensation reactions typically follow a nucleophilic addition mechanism with a subsequent dehydration step, leading to the formation of a new C=C or C=N double bond. libretexts.org this compound can react with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in Knoevenagel or Claisen-Schmidt condensations to yield substituted styrenes. Reaction with primary amines or their derivatives leads to the formation of imines (Schiff bases).

The dual functionality of the molecule also opens pathways to spirocyclization. A plausible route involves a condensation reaction with a cyclic compound containing an active methylene group, such as dimedone or N,N'-dimethylbarbituric acid. The initial condensation product, a vinylogous system, could then undergo an intramolecular cyclization involving the azido group. For instance, the azide could react in a [3+2] cycloaddition with the newly formed double bond or, following reduction or a Staudinger reaction, the resulting amine could cyclize onto the partner ring to form a spirocyclic heterocycle.

| Reagent | Reaction Type | Product Class | Key Feature |

|---|---|---|---|

| Malononitrile | Knoevenagel Condensation | Dicyanovinylarene | Formation of a C=C bond |

| Aniline | Imine Formation | Schiff Base | Formation of a C=N bond |

| Acetophenone | Claisen-Schmidt Condensation | Chalcone derivative | Formation of an α,β-unsaturated ketone |

| Dimedone | Knoevenagel Condensation | Vinylogous acid derivative | Potential precursor for spirocyclization |

Concerted and Cascade Reaction Mechanisms

Cascade reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient strategy in organic synthesis. koreascience.kr this compound is an excellent substrate for designing such processes, as the azide and aldehyde groups can be triggered to react in a predetermined sequence.

A notable example is the synthesis of substituted quinolines from 2-azidobenzaldehyde derivatives. mdpi.com This process can be designed as a one-pot cascade reaction. The sequence is initiated by the thermal denitrogenation of the azide, which generates a nitrene that immediately cyclizes onto the aldehyde's oxygen atom, forming a reactive benzisoxazole intermediate. mdpi.com This intermediate acts as a diene in a subsequent, intramolecular [4+2] Diels-Alder cycloaddition with a suitable dienophile, such as a fumarate (B1241708) ester. mdpi.com The resulting cycloadduct then undergoes dehydrative aromatization to furnish the final, highly substituted quinoline (B57606) ring system. mdpi.com This powerful sequence rapidly builds molecular complexity from a relatively simple starting material.

| Step | Transformation | Intermediate/Product | Functional Group(s) Involved |

|---|---|---|---|

| 1 | Denitrogenation / Intramolecular Cyclization | Benzisoxazole derivative | Azide, Aldehyde |

| 2 | [4+2] Cycloaddition (Diels-Alder) | Polycyclic adduct | Benzisoxazole (as diene) |

| 3 | Dehydrative Aromatization | Substituted Quinoline | Hydroxyl group, C-H bond |

Synthesis of Diverse Chemical Architectures Utilizing 2 Azido 5 Chlorobenzaldehyde

Formation of Polycyclic and Fused Heterocyclic Systems

The inherent reactivity of 2-Azido-5-chlorobenzaldehyde facilitates its use in the synthesis of numerous intricate molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

Spirobiquinoline Scaffolds

A notable application of this compound is in the efficient, two-step synthesis of symmetrical tetrahydrospirobiquinolines. This process begins with a sequential double-aldol condensation of the azidobenzaldehyde with a ketone, such as acetone (B3395972), followed by a hydrogenation-spirocyclization step.

In a specific example, this compound is reacted with acetone in the presence of sodium hydroxide (B78521) in ethanol. The intermediate diazido-dibenzylidene-acetone derivative is then subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd/C). This tandem reaction sequence leads to the reduction of the azide (B81097) groups to amines and the olefinic bonds, followed by a spontaneous spirocyclization to form the final product. This method has been successfully used to synthesize 6,6′-Dichloro-3,3′,4,4′-tetrahydro-1H,1′H-2,2′-spirobi[quinoline] with a yield of 34%. google.compsu.edu

Table 1: Synthesis of Spirobiquinoline from this compound

| Product Name | Starting Material | Yield | Analytical Data | Source(s) |

| 6,6′-Dichloro-3,3′,4,4′-tetrahydro-1H,1′H-2,2′-spirobi[quinoline] | This compound | 34% | IR (cm⁻¹): 3398, 2936, 1480¹H NMR (CDCl₃, 400 MHz): δ 7.02, 6.96, 6.40, 4.21, 2.85, 2.03-1.84¹³C NMR (CDCl₃, 101 MHz): δ 141.1, 128.9, 127.2, 122.4, 121.7, 115.8, 63.7, 32.9, 23.3HRMS (ESI): m/z 285.1164 [M+H⁺–Cl⁻] | google.compsu.edu |

Indazole Derivatives

This compound serves as a key substrate in one-pot sequential strategies for synthesizing fused indazole systems. For instance, it can be reacted with a diamine in the presence of palladium and copper catalysts to form complex bis-indazole structures.

In a documented procedure, this compound (0.5 mmol) was reacted with propane-1,2-diamine (0.25 mmol) in the presence of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Copper(II) acetate (Cu(OAc)₂). This reaction yielded a fused bis-indazole product in 72% yield, demonstrating an efficient method for constructing these nitrogen-rich heterocyclic systems.

Table 2: Synthesis of Fused Indazole Derivative

| Reagents | Yield | Product Characterization | Source(s) |

| This compound, propane-1,2-diamine, Pd(OAc)₂, Cu(OAc)₂ | 72% | Appearance: Brown solidMelting Point: 222-224 °C¹H NMR (CDCl₃, 400 MHz): δ 7.93, 7.61, 7.30–7.18, 5.03–4.87, 4.58, 1.65¹³C NMR (CDCl₃, 100 MHz): δ 147.4, 147.2, 129.1, 128.2, 124.1, 123.6, 119.8, 119.6, 118.7, 118.3, 118.0, 54.4, 53.6, 17.6 | google.com |

Quinoline (B57606) and Quinazoline (B50416) Architectures

The dual functionality of this compound allows for its use in cascade reactions to build quinoline frameworks. A notable example is the synthesis of 3-sulfonylquinolines via a Knoevenagel condensation followed by an aza-Wittig reaction. In this process, this compound is reacted with a β-ketosulfonamide in the presence of triphenylphosphine (B44618) (PPh₃) and piperidine. This reaction proceeds to form 6-chloro-2-methyl-N-methyl-N-phenylquinoline-3-sulfonamide with a 42% yield.

Furthermore, o-azidobenzaldehydes, including the 5-chloro derivative, are recognized starting materials for the synthesis of 2-alkylquinazolines. google.com The general strategy involves the reaction of the azidobenzaldehyde with a secondary amine and another aldehyde, which forms an intermediate that, upon reaction with ammonia, cyclizes to the quinazoline ring. google.com

Table 3: Synthesis of a Quinoline Derivative

| Product Name | Starting Materials | Yield | Analytical Data | Source(s) |

| 6-Chloro-2-methyl-N-methyl-N-phenylquinoline-3-sulfonamide | This compound, N-methyl-2-oxo-N-phenylpropane-1-sulfonamide | 42% | Appearance: White powderMelting Point: 165-166 °C¹H NMR (CDCl₃, 400 MHz): δ 8.54, 7.98, 7.81, 7.74, 7.34–7.27, 7.22–7.10, 3.31, 2.69HRMS (ESI): m/z 347.0624 [M+H]⁺ |

Pyrimido[4,5-b]indole Derivatives

While direct synthesis from this compound is part of broader synthetic strategies, its structural motif is integral to forming pyrimido[4,5-b]indoles. The synthesis of these complex tricycles can be achieved through a one-pot reaction involving related azides, such as 1-alkyl-2-azidoindole-3-carbaldehydes, which are reacted with a secondary amine and an aldehyde, followed by cyclization with ammonium (B1175870) acetate. This compound is cited as a known compound within the context of these synthetic approaches, highlighting its role as a fundamental building block for accessing the necessary precursors for this class of heterocycles.

Pyrano[3,2-c]quinoline Systems

This compound is a reactant in copper-catalyzed cascade annulations for the synthesis of quinoline-fused pyran systems. Specifically, it can react with internal alkynols to generate isochromeno[4,3-c]quinolines, which are structural isomers of pyrano[3,2-c]quinolines. The reaction of this compound with (2-(but-1-yn-1-yl)phenyl)methanol under copper catalysis results in the formation of the corresponding 9-chloro-isochromeno[4,3-c]quinoline derivative in 72% yield. google.com This type of transformation is highlighted as a valuable method for constructing O-containing heterocyclic compounds fused to a quinoline core. google.com

Triazolobenzodiazepine Frameworks

The synthesis of highly fused benzodiazepine (B76468) frameworks, specifically triazolobenzodiazepines, can be achieved using azidobenzaldehydes as key starting materials. A general and powerful strategy involves a multi-component Ugi reaction, which assembles the necessary functionalities, followed by a base-induced ring closure and a final intramolecular azide-alkyne cycloaddition (IAAC). This sequence generates the complex tetracyclic triazolobenzodiazepine core. While specific examples often utilize other substituted azidobenzaldehydes, this compound is listed as a chemical reagent in patents for creating complex triazole-containing heterocyclic structures, indicating its utility in such synthetic campaigns.

Construction of Nitrogen-Containing Macrocycles and Supramolecular Assemblies

The dual functionality of this compound offers several pathways to nitrogen-containing macrocycles, a class of compounds with significant interest in host-guest chemistry and materials science. One primary method involves the transformation of the ortho-azidoaldehyde motif into a reactive precursor for cyclization.

A common strategy is the reductive cyclization of the corresponding diamine. First, the azide group of this compound is reduced to an amine, and the aldehyde is converted to a suitable reactive group, yielding an ortho-phenylenediamine derivative. These derivatives are cornerstone building blocks for a class of macrocycles known as dibenzotetraaza nih.govannulenes. These large, non-planar macrocycles are structurally related to porphyrins and can coordinate with various metals, making them relevant for bioinorganic chemistry and as precursors to electroactive polymers. rsc.orgrsc.orgresearchgate.net

Another powerful technique for forming nitrogen-containing rings is the intramolecular aza-Wittig reaction. wikipedia.orgresearchgate.net In this process, the azide group is first converted into an iminophosphorane. If the molecule also contains an aldehyde, as is the case with this compound, the iminophosphorane can react intramolecularly with the aldehyde to form an imine bond, effectively closing the ring. This method is highly effective for synthesizing N-heterocyclic compounds. wikipedia.org While this is often used for smaller rings, it can be adapted for macrocyclization by designing a long-chain substrate where the two reactive groups are positioned at a distance.

Furthermore, intramolecular 1,3-dipolar cycloadditions of the azide group onto an alkene or alkyne tethered to the molecule provide another route to macrocyclization. This "click chemistry" approach is known for its high efficiency and yield in forming stable triazole-containing macrocycles under mild conditions. nih.gov

Functionalization of the Chlorobenzaldehyde Core in Complex Syntheses

The chloro substituent on the benzaldehyde (B42025) core serves as a key functional handle for elaboration through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of new carbon-carbon bonds, enabling the integration of the this compound framework into more complex synthetic targets.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures or attaching alkyl and vinyl groups. libretexts.orgharvard.edu The reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide, such as the chloride in this compound. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands have enabled their efficient use. kochi-tech.ac.jp

Research on the Suzuki coupling of structurally similar 2-azidoarylboronic acid pinacolate esters with vinyl triflates demonstrates the feasibility of these reactions in the presence of a sensitive azide group. The reaction conditions were optimized to achieve high yields, showcasing the robustness of this method for building complex azido-containing molecules. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Azidoarylboronic Esters nih.gov

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (10) | - | K₃PO₄ | Toluene | 100 | 72 |

| 2 | Pd(OAc)₂ (10) | PCy₃ (20) | Na₂CO₃ | Toluene | 100 | 83 |

| 3 | PdCl₂(PPh₃)₂ (10) | - | Na₂CO₃ | Toluene | 100 | 83 |

| 4 | PdCl₂(PPh₃)₂ (10) | - | NaHCO₃ | Toluene | 100 | 99 |

| 5 | PdCl₂(PPh₃)₂ (10) | - | NaHCO₃ | Toluene | 70 | 81 |

The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is fundamental for creating conjugated systems and rigid molecular scaffolds found in pharmaceuticals and organic materials. researchgate.net The process typically uses a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed to avoid the undesirable side reaction of alkyne homocoupling. organic-chemistry.orgnih.gov The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl, but effective protocols for aryl chlorides are well-established, often requiring specific ligands or higher temperatures to proceed efficiently. wikipedia.org

The aldehyde functional group on the this compound core also offers a site for further modification. It can be readily transformed into other functionalities, such as an alcohol via reduction, a carboxylic acid via oxidation, or an imine through condensation with a primary amine, further expanding the synthetic diversity achievable from this versatile building block.

Advanced Applications in Organic Synthesis and Chemical Biology

Development of Privileged Scaffolds for Chemical Probe Design

In the quest for novel therapeutic agents and molecular tools to interrogate biological systems, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of new drugs and chemical probes. The structural motifs present in 2-Azido-5-chlorobenzaldehyde make it an ideal starting material for the synthesis of such privileged structures.

The presence of both an azide (B81097) and an aldehyde group on the same aromatic ring allows for a diverse range of chemical transformations. These functional groups can be sequentially or concertedly manipulated to construct a variety of heterocyclic systems, which are common cores of many biologically active molecules. For instance, the azide can participate in cycloaddition reactions or be reduced to an amine, which can then undergo condensation or cyclization reactions with the aldehyde or its derivatives. This versatility enables the generation of libraries of complex molecules from a relatively simple starting material, a key strategy in modern drug discovery. The 2,5-diketopiperazine scaffold, for example, is considered a privileged structure in drug discovery and can be accessed through synthetic pathways originating from bifunctional molecules like this compound. beilstein-journals.orgrsc.org

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for various MCRs, leading to the rapid assembly of intricate molecular architectures.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov The incorporation of this compound into Ugi-4CRs introduces the azide functionality into the product, which can then be utilized in subsequent intramolecular reactions, leading to a cascade sequence.

One such cascade involves an initial Ugi-4CR followed by an intramolecular [3+2] azide-alkyne cycloaddition. digitellinc.com In a hypothetical reaction, this compound could react with an amine, a carboxylic acid, and an alkyne-containing isocyanide. The resulting Ugi product, now containing both an azide and an alkyne, would be primed for a subsequent intramolecular cycloaddition to yield complex heterocyclic structures like triazolodiazepines. digitellinc.com This approach allows for the generation of significant molecular complexity from simple starting materials in a single pot, which is highly desirable in the synthesis of compound libraries for drug screening. The Ugi reaction is a valuable tool for creating libraries of compounds for hit-to-lead campaigns in drug discovery. nih.gov

Table 1: Components of a Hypothetical Ugi-4CR Cascade

| Component | Role in Ugi-4CR | Functionality for Cascade |

| This compound | Aldehyde | Provides the azide group |

| Amine | Amine component | |

| Carboxylic Acid | Acid component | |

| Alkyne-containing Isocyanide | Isocyanide | Provides the alkyne group |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. nih.gov When this compound is used as the aldehyde component, the resulting product contains both a newly formed carbon-carbon double bond and the original azide group, setting the stage for subsequent intramolecular cyclization reactions.

A notable example is the synthesis of 3-sulfonyl-substituted quinolines through a Knoevenagel condensation/aza-Wittig reaction cascade. In this sequence, an ortho-azidobenzaldehyde, such as this compound, undergoes a Knoevenagel condensation with a β-ketosulfone. The intermediate product then undergoes an intramolecular aza-Wittig reaction, where the azide reacts with a phosphine (B1218219) to form an iminophosphorane, which subsequently cyclizes to afford the quinoline (B57606) ring system. This domino reaction provides an efficient route to a class of compounds with potential medicinal applications. Similarly, domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization processes have been employed to construct other fused heterocyclic systems like indolizines. nih.govelsevierpure.com

Table 2: Knoevenagel Condensation Cascade for Quinolone Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

| This compound | β-Ketosulfone | Knoevenagel adduct with azide | 3-Sulfonyl-substituted quinoline |

Bioorthogonal Chemistry and Bioconjugation Strategies

The azide group of this compound is a key player in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Proximity-induced conjugation is a powerful strategy for achieving site-specific labeling of biomolecules. This approach relies on bringing two reactive partners into close proximity, thereby accelerating their reaction. The bifunctional nature of this compound makes it an intriguing candidate for such methodologies.

A proposed mechanism involves the reaction between an aryl azido (B1232118) aldehyde and an amino alkyne. wgtn.ac.nz The initial step is the reversible formation of an imine between the aldehyde of this compound and an amine on a target biomolecule or a probe carrying an alkyne. This imine formation brings the azide and alkyne groups into close proximity, which dramatically increases the effective concentration and facilitates a rapid intramolecular azide-alkyne cycloaddition. This results in the formation of a stable triazole linkage, covalently connecting the two molecules. This strategy offers a high degree of control over the conjugation process, as the reaction is triggered by the specific binding event that brings the reactive moieties together. nih.govthno.org

The azide functionality is a well-established bioorthogonal handle for the selective labeling and imaging of biomolecules. nih.gov Molecules containing azide groups can be introduced into biological systems, for example, through metabolic labeling, where an azide-containing precursor is incorporated into a class of biomolecules like glycans, proteins, or lipids.

Once incorporated, the azide serves as a chemical handle for covalent modification with a probe molecule. This probe is typically an alkyne- or phosphine-containing molecule that carries a reporter group, such as a fluorophore or a biotin (B1667282) tag. The reaction of the azide with the probe, for instance, via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the visualization of the labeled biomolecules within cells or even whole organisms. nih.govmedchemexpress.com While specific studies detailing the use of this compound for this purpose are not prevalent, its ortho-azidobenzaldehyde structure provides a platform for the development of novel probes where the aldehyde could be used for further conjugation or to modulate the properties of the probe. The synthesis of azido precursors for modified amino acids highlights the importance of azide-containing building blocks in creating tools for studying proteins. nih.gov

Computational and Theoretical Investigations of 2 Azido 5 Chlorobenzaldehyde and Its Derivatives

Computational chemistry serves as a powerful lens for examining molecular behavior, offering insights that complement and guide experimental work. For 2-Azido-5-chlorobenzaldehyde, theoretical studies are instrumental in understanding its structural nuances, electronic character, and reactivity. These computational approaches allow for the detailed exploration of reaction mechanisms and conformational landscapes, which is essential for the rational design of new synthetic pathways and novel derivatives.

Analytical Characterization Techniques for 2 Azido 5 Chlorobenzaldehyde and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-azido-5-chlorobenzaldehyde and its reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of a derivative of this compound, such as a fused bis-indazole, the aromatic protons appear as multiplets in the downfield region, generally between δ 7.18 and 7.93 ppm. rsc.org The chemical shifts and coupling constants of these protons offer insights into the substitution pattern on the aromatic ring. For instance, a doublet of doublets can indicate a proton coupled to two non-equivalent neighboring protons. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For a fused bis-indazole derivative of this compound, the carbon signals are observed over a broad range. rsc.org Aromatic carbons typically resonate between δ 118.0 and 147.4 ppm, with the exact chemical shifts influenced by the nature and position of the substituents. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Reaction Product of this compound.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 7.93 | s | - |

| ¹H | 7.61 | d | 6.0 |

| ¹H | 7.30 – 7.18 | m | - |

| ¹³C | 147.4, 147.2 | - | - |

| ¹³C | 129.1, 128.2 | - | - |

| ¹³C | 124.1, 123.6 | - | - |

| ¹³C | 119.8, 119.6, 118.7, 118.3, 118.0 | - | - |

Data corresponds to a fused bis-indazole derivative. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the azide (B81097) (N₃), aldehyde (CHO), and chloro (C-Cl) groups. The azide group typically exhibits a strong, sharp absorption band around 2100-2200 cm⁻¹. The aldehyde group is characterized by a C=O stretching vibration near 1700 cm⁻¹ and C-H stretching vibrations around 2720 and 2820 cm⁻¹.

In the reaction products of this compound, the disappearance of the azide peak and the appearance of new characteristic peaks can confirm the transformation. For example, in the formation of a triazole, new bands corresponding to the triazole ring vibrations would be observed.

Table 2: Expected IR Absorption Bands for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Azide (N₃) stretch | 2100 - 2200 |

| Aldehyde (C=O) stretch | ~1700 |

| Aldehyde (C-H) stretch | ~2720, ~2820 |

| C-Cl stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition and molecular weight of a compound. It provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula.

For instance, in the synthesis of a fused bis-indazole from this compound, HRMS was used to confirm the molecular formula of the product. The calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the experimentally observed mass, confirming the successful synthesis. rsc.org

Table 3: HRMS Data for a Reaction Product of this compound.

| Compound | Calculated m/z for [M+H]⁺ | Found m/z |

|---|---|---|

| Fused bis-indazole derivative | 343.0512 | 343.0523 |

Data corresponds to a specific fused bis-indazole synthesized from this compound. rsc.org

Chromatographic Purification and Analysis (TLC, Column Chromatography)

Chromatographic techniques are fundamental for both the purification of this compound and its reaction products, as well as for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC) is a quick and effective method used to monitor reactions by observing the disappearance of starting materials and the appearance of products. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. rsc.org

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. rsc.org A stationary phase, typically silica (B1680970) gel, is packed into a column, and a mobile phase (solvent or solvent mixture) is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For products derived from this compound, a common solvent system for column chromatography is a mixture of ethyl acetate (B1210297) and hexane. rsc.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the purity and empirical formula of a synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Strategies for 2-Azido-5-chlorobenzaldehyde

The drive towards greener chemical manufacturing is prompting a re-evaluation of the synthesis of this compound. Traditional methods often rely on harsh reagents and organic solvents. Future strategies are focused on minimizing environmental impact and enhancing safety and efficiency.

Emerging sustainable methods for aryl azide (B81097) synthesis, which can be adapted for this compound, include the use of water as a solvent, which dramatically reduces the environmental footprint of the reaction. rsc.orgrsc.org Furthermore, energy-efficient techniques such as ultrasound and microwave-assisted synthesis are being explored. nih.govrsc.orgorgchemres.orgyoutube.comresearchgate.netarkat-usa.orgjocpr.com These methods can lead to significantly reduced reaction times and increased yields compared to conventional heating. youtube.comarkat-usa.org

Flow chemistry is another promising avenue, offering enhanced safety, particularly when handling potentially explosive azide compounds. rsc.orgdurham.ac.ukcam.ac.ukrsc.orguc.ptnus.edu.sg By conducting reactions in a continuous flow system, the volume of hazardous intermediates at any given time is minimized, and precise control over reaction parameters can be achieved, leading to higher purity and consistency of the final product. durham.ac.uknih.gov

Table 1: Comparison of Synthetic Strategies for Aryl Azides

| Feature | Traditional Batch Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, green solvents, or solvent-free conditions |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound, ambient temperature |

| Safety | Risks associated with handling bulk quantities of azides | Improved safety through flow chemistry and reduced scale |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) youtube.comarkat-usa.org |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity researchgate.net |

| Byproducts | Can generate significant waste | Reduced waste generation, higher atom economy |

Exploration of Novel Reactivity and Catalysis

The inherent reactivity of the azide and aldehyde functionalities in this compound makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. A significant area of ongoing research is the exploration of its novel reactivity, particularly in catalytic processes.

The aza-Wittig reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles from azides. sci-hub.senih.govresearchgate.netchem-station.comcore.ac.uk Recent advancements have focused on developing catalytic versions of this reaction, which would enhance its efficiency and sustainability. nih.govcore.ac.uk For instance, the reaction of this compound with various phosphorus ylides can lead to the formation of quinoline (B57606) derivatives, a scaffold of immense importance in medicinal chemistry. nih.govrsc.orgiipseries.orgnih.govnih.govfrontiersin.org Researchers are actively investigating new catalysts and reaction conditions to expand the scope and utility of this transformation.

Furthermore, the azide group can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgdoi.orgresearchgate.netnih.gov This reaction allows for the efficient and regioselective formation of triazoles, which have diverse applications. The aldehyde group, in turn, can undergo a multitude of condensation reactions. The interplay between these two reactive sites opens up possibilities for tandem or one-pot reactions to construct complex molecular architectures.

Table 2: Emerging Reactions of this compound

| Reaction Type | Reactant Partner | Resulting Scaffold | Potential Applications |

|---|---|---|---|

| Catalytic Aza-Wittig | Phosphonium ylides | Quinolines, other N-heterocycles | Medicinal chemistry, drug discovery nih.govnih.gov |

| [3+2] Cycloaddition | Alkynes, alkenes | Triazoles, triazolines | Materials science, bioconjugation doi.orgresearchgate.net |

| Tandem Condensation/Cyclization | Active methylene (B1212753) compounds | Fused heterocyclic systems | Organic electronics, functional dyes |

| Reductive Cyclization | - | Benzodiazepines, other fused rings | Pharmaceuticals |

Advanced Material Science Applications of Derivatives

The unique combination of the photoreactive azide group and the versatile aldehyde functionality in this compound makes it an attractive precursor for the synthesis of advanced materials with tailored properties.

Derivatives of this compound can be designed as monomers for polymerization. The aldehyde group can be used in condensation polymerizations, while the azide group can participate in "click" reactions to form functional polymers. doi.orgresearchgate.net For example, polymers incorporating the azido (B1232118) functionality can be cross-linked or functionalized post-polymerization using light or click chemistry, allowing for the creation of smart materials that respond to external stimuli.

These materials could find applications in various fields, including:

Optoelectronics: The aromatic nature of the benzaldehyde (B42025) core, combined with the potential for extended conjugation through polymerization, makes these materials candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biomaterials: The ability to functionalize these polymers with biomolecules via click chemistry opens up possibilities for creating biocompatible materials for drug delivery, tissue engineering, and biosensing.

Photolithography: The photoreactive nature of the azide group can be exploited in the development of photoresists for creating micro- and nanopatterns on surfaces.

Table 3: Potential Material Applications of this compound Derivatives

| Polymer Type | Synthesis Strategy | Key Functional Group | Potential Application |

|---|---|---|---|

| Polyesters/Polyimides | Condensation polymerization of diol/diamine derivatives | Aldehyde | High-performance plastics, films |

| Poly(triazole)s | Click polymerization of alkyne-functionalized derivatives | Azide | Functional coatings, membranes |

| Photoreactive Polymers | Incorporation into various polymer backbones | Azide | Photolithography, data storage |

| Functionalized Biopolymers | Grafting onto natural polymers via click chemistry | Azide | Drug delivery, hydrogels |

Automated Synthesis and High-Throughput Screening

Automated synthesis platforms can perform multi-step reactions in a programmed sequence, significantly accelerating the synthesis of libraries of compounds derived from this compound. rsc.orgdurham.ac.uknih.gov This allows for the rapid exploration of a wide chemical space to identify molecules with optimal biological activity or material properties. These automated systems can handle small reaction volumes, reducing waste and cost. nih.gov

Coupled with high-throughput screening (HTS) techniques, this automated approach enables the rapid evaluation of large numbers of compounds. youtube.comyoutube.com For instance, libraries of quinoline derivatives synthesized from this compound can be automatically screened for their efficacy against various biological targets, such as enzymes or cancer cell lines. nih.govnih.gov This integrated approach of automated synthesis and HTS will undoubtedly accelerate the discovery of new drugs and functional materials based on this versatile chemical scaffold.

Table 4: Workflow for Automated Synthesis and High-Throughput Screening

| Step | Description | Technology Utilized |

|---|---|---|

| 1. Library Design | In silico design of a virtual library of derivatives based on this compound. | Molecular modeling software |

| 2. Automated Synthesis | Robotic platform performs the synthesis of the designed library in a parallel or serial fashion. | Automated liquid handlers, flow reactors, robotic arms nih.govstandardbots.com |

| 3. Purification | Automated purification of the synthesized compounds. | Automated chromatography systems |

| 4. Plate Preparation | Robotic systems dispense the purified compounds into microtiter plates for screening. | Liquid handling robots |

| 5. High-Throughput Screening | Automated screening of the compound library against a specific biological or material property assay. | Robotic plate readers, high-content imaging systems |

| 6. Data Analysis | Automated analysis of the screening data to identify "hit" compounds. | Specialized data analysis software |

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 4:1).

- Purify via column chromatography (silica gel, gradient elution).

Q. Table 1. Example Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, DCM, 0°C, 2h | 75–85 | >95% |

| Azidation | NaN₃, DMF, 70°C, 8h | 60–70 | >90% |

How should this compound be handled to ensure stability and safety?

Basic Research Question

Methodological Answer:

Q. Critical Hazards :

- Thermal Sensitivity : Decomposes above 100°C, releasing toxic gases (HCl, N₂) .

- Azide Reactivity : Risk of explosive decomposition under mechanical shock or high concentrations.

What analytical techniques validate the purity and structure of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Aldehyde proton at δ 10.2–10.5 ppm; azide group does not split adjacent protons.

- ¹³C NMR : Carbonyl carbon at δ 190–195 ppm.

- IR Spectroscopy : Strong absorption at ~2100–2120 cm⁻¹ (N₃ stretch) and ~1700 cm⁻¹ (C=O) .

- HPLC : Use a C18 column (acetonitrile/water 70:30) with UV detection at 254 nm.

Q. Table 2. Reference Spectral Data

| Technique | Key Peaks/Features | Confirmation Criteria |

|---|---|---|

| ¹H NMR | δ 10.3 (s, 1H, CHO) | Integration matches structure |

| IR | 2115 cm⁻¹ (N₃) | Absence of –OH or –NH stretches |

How does the azido group influence cycloaddition reactions with this compound?

Advanced Research Question

Methodological Answer:

The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) , a "click" reaction for bioconjugation.

- Procedure : React with dibenzocyclooctyne (DBCO) derivatives (1.2 equiv) in THF at 25°C for 2h.

- Optimization :

- Avoid copper catalysts (non-SPACC) to prevent side reactions with the aldehyde group.

- Monitor via LC-MS for triazole formation (MW + 79 Da).

Key Insight : The electron-withdrawing Cl substituent reduces azide reactivity slightly compared to non-halogenated analogs.

What are the thermal decomposition pathways of this compound?

Advanced Research Question

Methodological Answer:

Decomposition occurs via two pathways under heat (>120°C):

Azide Decomposition : Releases N₂ gas, forming 5-chlorobenzaldehyde imine intermediate.

Aldehyde Oxidation : Generates 5-chlorobenzoic acid in the presence of O₂.

Q. Table 3. Thermal Stability Data

| Condition | Major Products | Hazard Profile |

|---|---|---|

| 120°C (air) | 5-Chlorobenzoic acid, N₂ | Corrosive fumes (HCl) |

| 150°C (vacuum) | Polycyclic aromatic compounds | Explosive decomposition |

Mitigation : Use differential scanning calorimetry (DSC) to identify exothermic peaks and establish safe operating ranges .

How can side reactions be minimized when using this compound in multi-step syntheses?

Advanced Research Question

Methodological Answer:

- Protection Strategies :

- Aldehyde Protection : Convert to acetal using ethylene glycol and p-TsOH (reversible under acidic conditions).

- Azide Stability : Avoid strong reducing agents (e.g., LiAlH₄) and transition metals (e.g., Cu) until the final step.

- Reaction Order : Perform azide-mediated reactions (e.g., SPAAC) before aldehyde-dependent steps.

Case Study : In a 2024 study, acetal-protected this compound achieved 85% yield in a Grignard reaction vs. 40% without protection .

What computational methods predict the electronic properties of this compound?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to model:

- HOMO-LUMO gaps (predicts reactivity).

- Electrostatic potential maps (identifies nucleophilic/electrophilic sites).

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. hexane) to optimize reaction media.

Key Finding : The Cl substituent lowers the LUMO energy (–1.8 eV), enhancing electrophilicity at the aldehyde group.

What disposal protocols comply with environmental regulations for azide-containing waste?

Basic Research Question

Methodological Answer:

- Neutralization : Treat with nitrous acid (HNO₂) to convert azides to nitrogen gas.

- Documentation : Follow EPA guidelines for hazardous waste (RCRA code U217) and use licensed disposal services .

Q. Procedure :

Dilute waste with 10 volumes of water.

Add 10% NaNO₂ and 1M HCl slowly under cooling.

Confirm completion with starch-iodide paper (no blue color = no residual azide).

How does the chlorinated position affect the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

Methodological Answer:

The 5-chloro group is meta to the azide and aldehyde, creating a sterically hindered environment.

- SNAr Reactions : Limited reactivity due to poor activation of the Cl position.

- Cross-Coupling : Use Pd catalysts (e.g., Suzuki-Miyaura) for selective arylation at the 2-azide position.

Experimental Data : Suzuki coupling with phenylboronic acid achieved 55% yield vs. <10% for non-chlorinated analogs .

What spectroscopic red flags indicate impurities in this compound?

Basic Research Question

Methodological Answer:

- ¹H NMR : Extra peaks at δ 2.1–2.5 ppm suggest residual DMF from synthesis.

- IR : Broad peak ~3300 cm⁻¹ indicates moisture or –OH contamination.

- MS : Peaks at m/z 138 (5-chlorobenzaldehyde) signal azide group loss.

Quality Control : Require suppliers to provide batch-specific COA with HPLC chromatograms (>98% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.